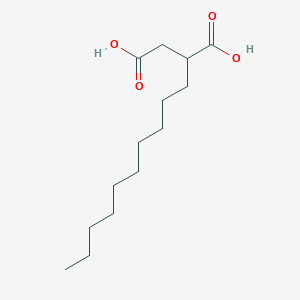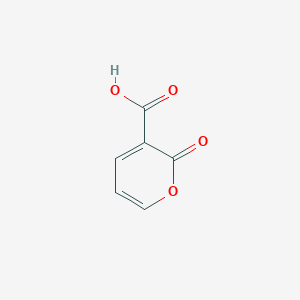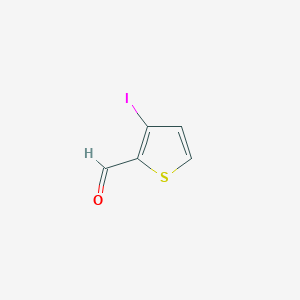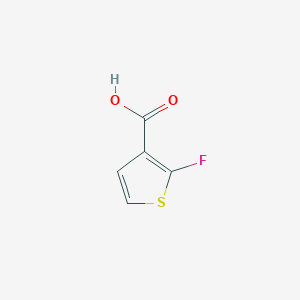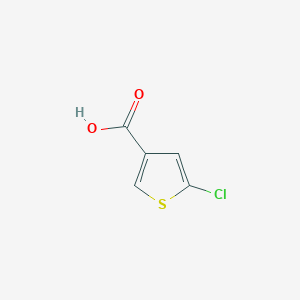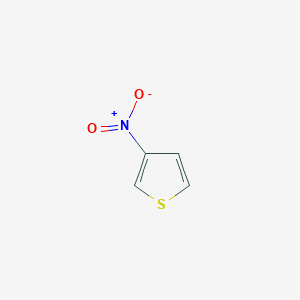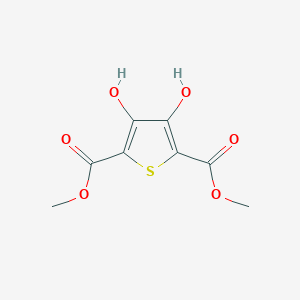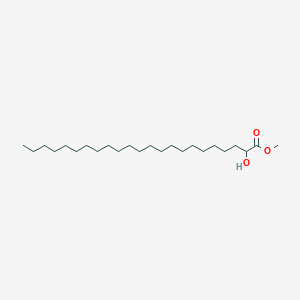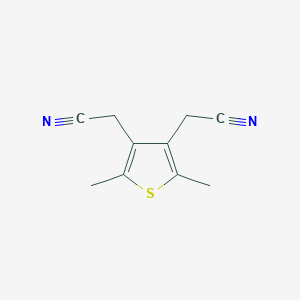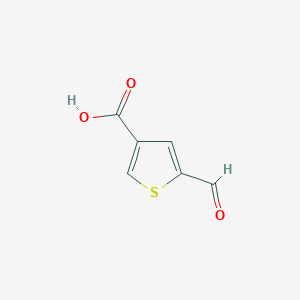
5-甲酰噻吩-3-羧酸
描述
5-Formylthiophene-3-carboxylic acid is a chemical compound with the CAS Number: 89324-44-7 . It has a molecular weight of 156.16 and its IUPAC name is 5-formyl-3-thiophenecarboxylic acid . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 5-Formylthiophene-3-carboxylic acid can be represented by the SMILES stringOC(=O)c1csc(C=O)c1 . The InChI code for this compound is 1S/C6H4O3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) . Physical And Chemical Properties Analysis
5-Formylthiophene-3-carboxylic acid is a solid substance . It has a melting point range of 171-173°C .科学研究应用
合成和化学反应
- 5-甲酰噻吩-3-羧酸用于合成不同的结构,特别是在通过一锅硼化-氯化铜(I)共催化的铃木-宫浦偶联反应制备 1,3-二氧戊环保护的 5-芳基噻吩-2-甲醛中 (Hergert 等,2018)。
材料科学和聚合物应用
- 该化合物是合成功能化聚噻吩的关键起始原料。这些聚噻吩表现出独特的性能,例如即使在完全氧化状态下也能增强电导率和快速的电致变色开关,在各种技术应用中很有用 (Lee、Shim 和 Shin,2002)。
- 在另一项研究中,发现衍生物聚(2-噻吩-3-基丙二酸)由于其良好的热稳定性和半导体性能,在电渗析、废水处理或用于生物医学的离子选择性膜方面具有作为选择性膜的潜在应用 (Bertran 等,2010)。
生物传感和诊断应用
- 噻吩羧酸衍生物作为蛋白质检测的荧光生物传感器显示出有希望的结果。这表明在蛋白质分析和临床诊断中具有潜在应用 (Hu、Xia 和 Elioff,2016)。
- 不锈钢上的聚(3,4-乙撑二氧噻吩-共-吲哚-5-羧酸)共聚物涂层表现出改善的耐腐蚀性,表明在工业环境中具有应用 (Gopi 等,2015)。
环境应用
- 由 5-甲酰噻吩-3-羧酸衍生的 5-甲酰-3-(1'-羧基苯偶氮)水杨酸键合硅胶用于天然水系统中痕量重金属的预浓缩和测定,显示出在环境监测中的潜力 (Akl、Kenawy 和 Lasheen,2004)。
安全和危害
The safety information for 5-Formylthiophene-3-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
属性
IUPAC Name |
5-formylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWLJMCEXWXWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355996 | |
| Record name | 5-formylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formylthiophene-3-carboxylic acid | |
CAS RN |
89324-44-7 | |
| Record name | 5-formylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-formylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)

